molecular formula C13H17BrN2O2 B7937382 [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol

[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol

Cat. No.: B7937382
M. Wt: 313.19 g/mol
InChI Key: QMCDOKMDOWYNFI-UHFFFAOYSA-N
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Description

[1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol: is a complex organic compound that features a piperidine ring substituted with an amino-bromobenzoyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzoyl precursor, followed by the introduction of an amino group through nucleophilic substitution. The piperidine ring is then formed via cyclization reactions, and the final step involves the addition of a methanol group to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide (NaN3) or various alkyl halides can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce de-brominated piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its functional groups that mimic biological substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromobenzoyl groups can form hydrogen bonds and hydrophobic interactions, respectively, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(3-Amino-5-chlorobenzoyl)piperidin-4-yl]methanol
  • [1-(3-Amino-5-fluorobenzoyl)piperidin-4-yl]methanol
  • [1-(3-Amino-5-iodobenzoyl)piperidin-4-yl]methanol

Uniqueness

Compared to its analogs, [1-(3-Amino-5-bromobenzoyl)piperidin-4-yl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

IUPAC Name

(3-amino-5-bromophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-5-10(6-12(15)7-11)13(18)16-3-1-9(8-17)2-4-16/h5-7,9,17H,1-4,8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCDOKMDOWYNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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